molecular formula C21H15F3N4OS3 B2480485 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 923202-70-4

2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2480485
CAS RN: 923202-70-4
M. Wt: 492.55
InChI Key: MVPUEZQSZVKKFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, a clinical candidate compound was developed with enhanced aqueous solubility and improved oral absorption, indicating the significance of molecular design in drug development (Shibuya et al., 2018). While not the exact compound, this reflects the importance of synthesis strategies in achieving desired chemical and physical properties.

Molecular Structure Analysis

  • Determination of pKa values of newly synthesized compounds provides insight into their molecular structure and protonation states, which are crucial for understanding their chemical behavior and interactions (Duran & Canbaz, 2013).

Chemical Reactions and Properties

  • Reactivity studies of certain acetamide derivatives reveal their potential to undergo transformations into various heterocyclic compounds, demonstrating the versatile chemical behavior of such molecules (Khalil et al., 2012).

Physical Properties Analysis

  • The solubility, permeability, and lipophilicity of compounds are key physical properties that influence their pharmacokinetic behavior and efficacy as drugs. Studies on compounds with enhanced aqueous solubility and oral absorption highlight the impact of these properties on clinical candidacy (Shibuya et al., 2018).

Chemical Properties Analysis

  • The chemical properties, such as pKa, indicate the acidity or basicity of a compound, which affects its solubility, stability, and reactivity. The determination of pKa values for a series of newly synthesized compounds aids in understanding their chemical properties and potential applications (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Heterocyclic compounds, including thiazole and pyridazine derivatives, have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, novel thiazole derivatives have been synthesized incorporating a sulfamoyl moiety, showing promising results as antimicrobial agents (Darwish et al., 2014). Similarly, innovative heterocycles incorporating a thiadiazole moiety have been assessed as insecticidal agents (Fadda et al., 2017).

Synthesis and Evaluation of Heterocyclic Compounds

Various studies have focused on the synthesis and potential applications of heterocyclic compounds similar to the one . For instance, novel thiazole derivatives have been synthesized and characterized for their anti-microbial activities, with some compounds exhibiting significant effects (Saravanan et al., 2010). Another study involved the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT, showcasing the diverse potential of heterocyclic compounds in medicinal chemistry (Katsifis et al., 2000).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activity, highlighting the potential of heterocyclic compounds in contributing to oxidative stress mitigation (Chkirate et al., 2019).

Anticancer Applications

The synthesis and evaluation of heterocyclic compounds for their anticancer activity is a significant area of research. Thiazole and thiadiazole derivatives, for instance, have been synthesized and shown promising anticancer properties, which may relate to the broader applications of compounds like 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (Evren et al., 2019).

properties

IUPAC Name

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS3/c1-12-19(32-20(25-12)16-3-2-10-30-16)15-8-9-18(28-27-15)31-11-17(29)26-14-6-4-13(5-7-14)21(22,23)24/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUEZQSZVKKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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